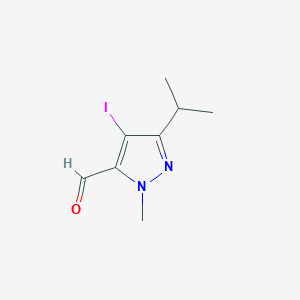![molecular formula C24H18N4O4 B14922996 N'~1~,N'~2~-bis[(E)-(1-hydroxynaphthalen-2-yl)methylidene]ethanedihydrazide](/img/structure/B14922996.png)
N'~1~,N'~2~-bis[(E)-(1-hydroxynaphthalen-2-yl)methylidene]ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~2~-BIS[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]ETHANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two naphthyl groups attached to a central ethanedihydrazide core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-BIS[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]ETHANEDIHYDRAZIDE typically involves the condensation of 1-hydroxy-2-naphthaldehyde with ethanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is then heated under reflux to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-BIS[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]ETHANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the naphthyl rings can be oxidized to form quinones.
Reduction: The imine groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’~1~,N’~2~-BIS[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]ETHANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of organic dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N’~1~,N’~2~-BIS[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]ETHANEDIHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to cellular membranes and disrupt their integrity, leading to cell death. In the context of its anticancer properties, the compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~2~-BIS[(E)-1-(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)ETHYLIDENE]ETHANEDIHYDRAZIDE
- N’~1~,N’~2~-BIS[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE
Uniqueness
N’~1~,N’~2~-BIS[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]ETHANEDIHYDRAZIDE is unique due to its dual naphthyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in organic synthesis, coordination chemistry, and materials science.
Properties
Molecular Formula |
C24H18N4O4 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H18N4O4/c29-21-17(11-9-15-5-1-3-7-19(15)21)13-25-27-23(31)24(32)28-26-14-18-12-10-16-6-2-4-8-20(16)22(18)30/h1-14,29-30H,(H,27,31)(H,28,32)/b25-13+,26-14+ |
InChI Key |
CPJVJVPTKGDENI-BKHCZYBLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C(C=CC2=C1)/C=N/NC(=O)C(=O)N/N=C/C3=C(C4=CC=CC=C4C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C(=O)NN=CC3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14922914.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14922923.png)

![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922930.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922941.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B14922948.png)
![(2E)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-diphenylprop-2-enamide](/img/structure/B14922950.png)
![5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14922952.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14922957.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14922962.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14922967.png)
![N'~1~,N'~7~-bis[(E)-(2,3-dimethoxyphenyl)methylidene]heptanedihydrazide](/img/structure/B14922970.png)
![(1S,2R,3aR)-2-(furan-3-yl)-1-[(4-methylphenyl)acetyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14922974.png)
![4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14922979.png)
